Benzylamine

Description

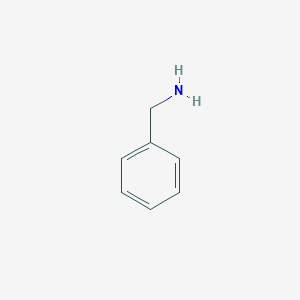

Structure

3D Structure

Properties

IUPAC Name |

phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQKYBSKWIADBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N, Array | |

| Record name | BENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3287-99-8 (hydrochloride) | |

| Record name | Benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021839 | |

| Record name | Benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzylamine is a colorless to light yellow liquid with a strong odor of ammonia. Floats and mixes with water. (USCG, 1999), Liquid, Colorless to light-yellow liquid with a strong ammonia odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID. | |

| Record name | BENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

364.1 °F at 760 mmHg (USCG, 1999), 185 °C, 185.00 °C. @ 760.00 mm Hg | |

| Record name | BENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

168 °F (USCG, 1999), 168 °F, 65 °C (149 °F) - closed cup, 60 °C | |

| Record name | BENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible in ethanol and diethyl ether. Very soluble in acetone. Soluble in benzene. Slightly soluble in chloroform., In water, 1.00X10+6 mg/L at 20 °C (miscible), 1000 mg/mL at 20 °C, Solubility in water: miscible | |

| Record name | Benzylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.98 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.983 at 19 °C/4 °C, Density: 0.9813 g/cu cm at 20 °C, Density = 0.9272 at 86.6 °C/4 °C, Relative density (water = 1): 0.98 | |

| Record name | BENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.66 [mmHg], VP: approx 60 Pa at 20 °C, approx 130 Pa at 30 °C, approx 520 Pa at 50 °C, 0.662 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 87 | |

| Record name | Benzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Light amber liquid | |

CAS No. |

100-46-9 | |

| Record name | BENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1O31ROR09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-51 °F (USCG, 1999), 10 °C | |

| Record name | BENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8321 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Advanced Preparative Chemistry of Benzylamine

Established Synthetic Pathways to Benzylamine and its Derivatives

Ammonolysis of Benzyl (B1604629) Chloride

The ammonolysis of benzyl chloride is a conventional and straightforward method for the synthesis of this compound. nih.govuni.lunih.gov This reaction proceeds via a nucleophilic substitution mechanism, where ammonia (B1221849) (NH₃), acting as the nucleophile, attacks the electrophilic carbon atom of the benzyl group, displacing the chloride ion. nih.gov

Reaction: C₆H₅CH₂Cl + NH₃ → C₆H₅CH₂NH₂ + HCl uni.lunih.gov

A crucial aspect of this synthesis is the management of side reactions. The primary amine product, this compound, is itself a nucleophile and can further react with benzyl chloride to form secondary (dithis compound) and tertiary (trithis compound) amines. uni.luwikipedia.org To favor the formation of the primary amine, a large excess of ammonia is typically employed. wikipedia.org The reaction is often carried out in aqueous ammonia, and temperatures can be elevated to increase the reaction rate, though higher temperatures may also promote the formation of undesired byproducts. wikipedia.org One patented method describes reacting benzyl chloride with aqueous ammonia at temperatures between 60 to 150°C in the presence of a nonpolar solvent to improve the separation of the product. wikipedia.org

Reductive Amination of Benzaldehyde (B42025)

Reductive amination of benzaldehyde represents another widely utilized and versatile route to this compound. nih.gov This two-step, one-pot process involves the initial reaction of benzaldehyde with ammonia to form an imine intermediate (benzylimine). nih.gov This intermediate is then reduced to yield this compound. nih.gov

Step 1 (Imine Formation): C₆H₅CHO + NH₃ ⇌ C₆H₅CH=NH + H₂O Step 2 (Reduction): C₆H₅CH=NH + [H] → C₆H₅CH₂NH₂

Various reducing agents can be employed for the second step, including sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation with H₂ gas over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. nih.govuni.lu The choice of catalyst and reaction conditions can influence the yield and selectivity of this compound. For instance, studies have investigated the use of catalysts such as Ni/SiO₂, Ru/C, and Ru/Al₂O₃ in a slurry reactor to optimize the yield and minimize byproducts like benzyl alcohol and hydrobenzamide. uni.lu Recent research has also explored electrochemical reductive amination as a promising alternative, demonstrating high Faradaic efficiency for this compound synthesis using a silver electrocatalyst under ambient conditions. nih.gov

Gabriel Synthesis of this compound

The Gabriel synthesis is a classic and reliable method for preparing pure primary amines, including this compound, free from contamination by secondary or tertiary amine byproducts. nih.govnih.gov The synthesis begins with the deprotonation of phthalimide (B116566) by a base, such as potassium hydroxide (B78521) or potassium carbonate, to form the phthalimide anion. nih.govfishersci.co.uk This anion then acts as a nucleophile, attacking an alkyl halide—in this case, benzyl chloride—in a nucleophilic substitution reaction to form N-benzylphthalimide. nih.govwikipedia.org

The final step involves the liberation of the primary amine from the N-benzylphthalimide. This is typically achieved through hydrazinolysis (reaction with hydrazine), which cleaves the imide to yield this compound and the stable phthalhydrazide (B32825) byproduct. nih.govfishersci.co.uk Alternatively, acidic or basic hydrolysis can be used. fishersci.co.uk The Gabriel synthesis is valued for its high yields and the purity of the resulting primary amine. nih.gov

| Reagent | Role |

| Phthalimide | Source of the nitrogen atom for the amine |

| Potassium Hydroxide/Carbonate | Base to deprotonate phthalimide |

| Benzyl Chloride | Provides the benzyl group |

| Hydrazine | Cleaves the intermediate to release the primary amine |

N-Alkylation of Benzyl Alcohols with Ammonia Sources

A more atom-economical and environmentally friendly approach to this compound synthesis is the direct N-alkylation of benzyl alcohols with ammonia sources. wikipedia.org This method often utilizes the "borrowing hydrogen" or "hydrogen autotransfer" methodology. wikipedia.orgnih.gov In this catalytic cycle, a transition metal catalyst, such as a nickel-based catalyst, temporarily abstracts hydrogen from the benzyl alcohol to form an in-situ aldehyde intermediate (benzaldehyde). nih.gov This aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the "borrowed" hydrogen, now held by the catalyst, to yield this compound. wikipedia.orgnih.gov

This process is attractive because it starts with readily available benzyl alcohols and uses ammonia, an inexpensive nitrogen source. wikipedia.org A significant challenge is preventing the over-alkylation of the primary amine product to form secondary and tertiary amines. wikipedia.orguni.lu Research has focused on developing selective catalysts, such as commercially available heterogeneous nickel catalysts, that can effectively produce primary benzylamines from benzyl alcohols and aqueous ammonia or ammonium (B1175870) salts. uni.luuni.lu This methodology has also been successfully extended to the synthesis of other important amines like p-xylylenediamine and m-xylylenediamine (B75579) from their corresponding diols. wikipedia.orgnih.gov

Green Chemistry Approaches in this compound Synthesis

Environmentally Benign Synthetic Routes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of this compound. Several strategies are being explored to make the production of this important chemical more sustainable.

One key area of development is the use of greener catalysts and reaction conditions. The N-alkylation of benzyl alcohols with ammonia, as described previously, is a prime example of a greener route as it avoids the use of halide leaving groups and generates water as the only stoichiometric byproduct. wikipedia.org The use of heterogeneous catalysts, like Raney Ni, which can be easily separated and recycled, further enhances the environmental credentials of this method. wikipedia.orgnih.gov

Microwave irradiation and ultrasound have also been investigated as alternative energy sources to conventional heating. nih.govwikidata.org These techniques can lead to significantly shorter reaction times and potentially higher yields, reducing energy consumption. For example, the reaction of ethyl cyanoacetate (B8463686) with this compound to form cyanoacetamides, a step in the synthesis of other heterocyclic compounds, was completed in just one minute under microwave irradiation, compared to one hour at room temperature. nih.gov

Utilization of Choline (B1196258) Chloride/Sodium Salts as Green Media

The pursuit of environmentally benign chemical processes has led to the exploration of green media for this compound synthesis, with a notable focus on deep eutectic solvents (DESs) like those formed from choline chloride and sodium salts. researchgate.netresearchgate.net Research has demonstrated that employing choline chloride/sodium salts as a reaction medium facilitates the production of benzylamines from benzyl halides and sodium amide without the formation of salt by-products. researchgate.net This method is lauded for its green chemistry principles, which include moderate reaction conditions, cost-effective processing, simple operation, adequate yields, and straightforward purification. researchgate.net

The general procedure involves stirring choline chloride with sodium amide, followed by the addition of a benzyl halide. researchgate.net The reaction proceeds to completion, and the this compound product can be extracted using an organic solvent like chloroform. researchgate.net This approach avoids the use of toxic solvents and hazardous catalysts, making it an environmentally friendly alternative to conventional methods. researchgate.netresearchgate.net The choline chloride medium can also be reused, further enhancing its sustainability profile. researchgate.net

Deep eutectic solvents, particularly those based on choline chloride, are gaining traction in organic synthesis. mdpi.commdpi.commdpi.com They can be formed from choline chloride and various hydrogen bond donors, such as urea (B33335) or glycerol. mdpi.comderpharmachemica.com These solvents are not only environmentally friendly but can also act as catalysts or even as reactants in certain transformations. researchgate.netmdpi.com

Catalysis in Sustainable this compound Production

Catalysis is central to the sustainable production of this compound, with significant research efforts directed towards the hydrogenation of benzonitrile (B105546) and the reductive amination of benzaldehyde. rsc.org

Hydrogenation of Benzonitrile:

The selective liquid-phase hydrogenation of benzonitrile to this compound has been extensively studied using various metal-supported catalysts. rsc.org Nickel-on-silica (Ni/SiO2) has been shown to be more active and selective for this compound production compared to cobalt or palladium catalysts under specific conditions (373 K and 13 bar H2 in ethanol), yielding 78% this compound. rsc.org Other effective catalysts include ruthenium hydride complexes, which have demonstrated high activity in toluene (B28343). acs.org Palladium supported on gamma-alumina (Pd/γ-Al2O3) has also proven efficient, especially in a trickle-bed reactor, which can enhance mass transfer and limit by-product formation, leading to this compound yields of approximately 86%. rsc.org However, palladium catalysts can also promote the subsequent hydrogenolysis of this compound to toluene, a competing reaction pathway. acs.orgresearchgate.net

Reductive Amination of Benzaldehyde:

Reductive amination of benzaldehyde with ammonia is a waste-free and widely applicable method for this compound synthesis. askfilo.compearson.comnih.gov This process involves the reaction of benzaldehyde with ammonia to form an imine intermediate, which is then reduced to this compound. askfilo.compearson.com Various catalytic systems have been developed for this transformation. For instance, a simple RuCl2(PPh3)3 catalyst has been shown to be effective for the synthesis of a broad range of primary amines, including this compound, under scalable conditions. nih.gov Nickel supported on diatomite has also been used to achieve controllable selective reductive amination by adjusting hydrogen pressure and ammonia concentration. researchgate.net Additionally, electrochemical methods using heterogeneous metal surfaces, such as silver, are being explored as a sustainable alternative to traditional thermochemical reductive amination. caltech.edu

Production from Renewable Resources:

A novel and sustainable approach involves the production of benzylamines from lignin (B12514952), an abundant form of renewable biomass. cas.cnnih.govresearchgate.net This strategy involves the direct transformation of lignin β-O-4 model compounds into benzylamines through a sequence of dehydrogenation, Cβ-O bond hydrogenolysis, and reductive amination using a Pd/C catalyst. cas.cnnih.gov This process represents a significant step towards creating value-added chemicals from renewable feedstocks. cas.cnnih.govresearchgate.net Another bio-based method utilizes a nine-step artificial enzyme cascade in engineered E. coli to produce this compound from L-phenylalanine, achieving a 70% conversion. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is crucial for accessing a wide array of functional molecules with applications in pharmaceuticals and materials science.

Strategies for Aromatic Ring Substitution

Substitution on the aromatic ring of this compound is governed by the directing effects of the aminomethyl group (-CH2NH2). As an activating group, it directs incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution reactions. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be employed to introduce a variety of substituents onto the benzene (B151609) ring. The conditions for these reactions must be carefully controlled to avoid side reactions, such as oxidation of the amino group or over-substitution.

Synthesis of N-Substituted Benzylamines

The synthesis of N-substituted benzylamines is commonly achieved through reductive amination. masterorganicchemistry.comnih.gov This method involves the reaction of this compound with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding N-substituted amine. masterorganicchemistry.com A variety of reducing agents can be used, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. pearson.commasterorganicchemistry.com This approach is highly versatile and avoids the problem of multiple alkylations that can occur with direct N-alkylation using alkyl halides. masterorganicchemistry.com For example, N-methylthis compound can be synthesized by reacting this compound with formaldehyde (B43269) in the presence of a reducing agent. masterorganicchemistry.com This method can be used to introduce a wide range of alkyl and benzyl groups onto the nitrogen atom. masterorganicchemistry.com

A general procedure for preparing N-monosubstituted benzylamines involves the catalytic hydrogenation of a mixture of a benzaldehyde derivative and a primary amine using a Pd-C catalyst in the presence of chloroform. google.com

Preparation of Axially Chiral Biaryl Benzylamines

Axially chiral biaryl amines are an important class of compounds, often used as chiral ligands and catalysts in asymmetric synthesis. nih.govnih.govresearchgate.netresearchgate.net Their synthesis represents a significant challenge in organic chemistry. Atroposelective synthesis, which controls the stereochemistry around a chiral axis, is a key strategy.

Recent advances include cobalt-catalyzed atroposelective C-H arylation, which provides access to a range of enantioenriched biaryl-2-amines with high yields and excellent enantioselectivities. nih.gov Another powerful method is the palladium-catalyzed free-amine-directed atroposelective C-H olefination, which uses a simple amine as a directing group to synthesize axially chiral biaryl-2-amines. nih.govresearchgate.net

Engineered imine reductases (IREDs) have also been employed in the reductive amination desymmetrization of biaryl dialdehydes. researchgate.netfigshare.comacs.org This biocatalytic approach allows for the construction of a variety of axially chiral biaryl benzylamines with high conversion and enantiomeric excess. researchgate.netfigshare.com The remaining aldehyde group in the product offers a handle for further chemical modifications. acs.org

| Synthetic Strategy | Catalyst/Reagent | Key Features |

| Cobalt-Catalyzed C-H Arylation | Cobalt(II) salt and salicyloxazoline ligand | Straightforward and sustainable access to enantioenriched biaryl-2-amines. nih.gov |

| Palladium-Catalyzed C-H Olefination | Pd(II) catalyst and chiral spiro phosphoric acid (SPA) | Uses a free amine as a directing group; provides high enantioselectivities. nih.govresearchgate.net |

| Enzyme-Enabled Reductive Amination | Engineered imine reductases (IREDs) | Desymmetrization of biaryl dialdehydes; high conversion and enantiomeric excess. researchgate.netfigshare.com |

Synthesis of this compound-Sulfonamide Derivatives

This compound-sulfonamide derivatives are a significant class of compounds with a wide range of biological activities. tandfonline.comrsc.orgogu.edu.trnih.gov Their synthesis typically involves the reaction of a this compound with a sulfonyl chloride. ajphs.com

One common approach is the reaction of this compound with a substituted benzenesulfonyl chloride to yield the parent N-benzylsulfonamide. ajphs.com This parent compound can then be further functionalized at the nitrogen atom by reaction with various electrophiles in the presence of a base like sodium hydride. ajphs.com

Another synthetic route involves the initial formation of a Schiff base by reacting a benzaldehyde with a sulfonamide, followed by reduction of the imine to the corresponding this compound derivative. tandfonline.comogu.edu.trnih.gov For example, substituted benzaldehydes can be condensed with sulfanilamide, and the resulting imine is then reduced with sodium borohydride. nih.gov

A one-pot, two-step procedure has been developed for the preparation of primary benzylic N-alkylsulfonamides from the in-situ reduction of an intermediate N-sulfonyl imine. rsc.org A plausible mechanism involves the formation of an N-iodosulfonamide from the reaction of a sulfonamide with iodobenzene (B50100) diacetate and iodine. This intermediate then reacts with an aldehyde, and the resulting N-sulfonyl imine is reduced with sodium borohydride to give the final product.

The nucleophilic addition of N-benzylsulfonamides to 1-bromo-1-alkynes provides a regio- and stereoselective route to (Z)-N-benzyl-N-(1-bromo-1-alken-2-yl)sulfonamides, which can then undergo palladium-catalyzed cyclization to form 1,2-dihydroisoquinolines. clockss.org

| Starting Materials | Reagents | Product Type |

| This compound, 4-chlorobenzenesulfonyl chloride | Sodium hydride, electrophiles | N-substituted N-benzyl-4-chlorobenzenesulfonamides ajphs.com |

| Benzaldehyde, Sulfanilamide | Ethanol, Acetic acid, Sodium borohydride | 4-(Benzylamino)benzenesulfonamide derivatives tandfonline.comogu.edu.tr |

| Aldehyde, Sulfonamide | Iodobenzene diacetate, Iodine, Sodium borohydride | N-benzyl sulfonamides |

| N-benzylsulfonamide, 1-bromo-1-alkyne | Base, Palladium catalyst | 1,2-dihydroisoquinolines clockss.org |

Synthesis of Schiff Base Metal Complexes Derived from this compound

Schiff bases derived from this compound are versatile ligands in coordination chemistry, readily forming stable complexes with a variety of metal ions. The synthesis is a two-step process initiated by the condensation of a primary amine, such as this compound or its derivatives, with a carbonyl compound. ijlpr.comisca.in This reaction, which forms the characteristic azomethine or imine group (-C=N-), is typically carried out in an alcohol solvent and may be facilitated by a few drops of an acid like glacial acetic acid to achieve the optimal pH for the reaction. isca.in

The resulting Schiff base ligand, which can be bidentate or polydentate, is then reacted with a metal salt, often a chloride or acetate (B1210297) salt, in a specific molar ratio (commonly 1:2 metal-to-ligand) to form the desired complex. ijlpr.comisca.in The mixture is typically refluxed for several hours, during which the metal complex precipitates. This product is then filtered, washed, and dried. ijlpr.com

A variety of transition metal ions have been successfully complexed using this compound-derived Schiff bases. For example, a bidentate ligand was created by condensing 4-Methyl this compound with 2-hydroxybenzaldehyde. ijlpr.com This ligand was subsequently used to synthesize complexes with Zinc (II) and Cadmium (II). ijlpr.com In other work, Schiff bases from 4-Methyl Benzyl amine and 2-hydroxy 5-Nitro Acetophenone have been used to form complexes with Mn(II), Co(II), Zn(II), and Cd(II). researchgate.net Characterization of these complexes using techniques like Infrared (IR) spectroscopy confirms coordination between the metal ion and the ligand, typically through the azomethine nitrogen and a deprotonated phenolic oxygen atom. ijlpr.comresearchgate.net

Mechanistic Investigations of this compound Synthesis

The condensation of this compound with glyoxal (B1671930) is a key reaction for producing the cage compound 2,4,6,8,10,12-hexabenzyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0⁵,⁹.0³,¹¹]dodecane, commonly known as hexabenzylhexaazaisowurtzitane (HBIW). rsc.orgbibliotekanauki.plmdpi.com This reaction is a critical step in the synthesis of the high-energy material CL-20. mdpi.comnih.gov Computational studies have provided significant insight into the reaction mechanism.

The formation of HBIW from this compound and glyoxal is understood to proceed through several intermediate steps. nih.govresearchgate.net The initial reaction involves the formation of key intermediates such as 1,2-bis(benzylamino)-1,2-ethanediol and N,N'-dibenzyl-1,2-ethanediimine. rsc.orgresearchgate.net

A crucial factor in the successful synthesis of the cage compound is the presence of an acid catalyst. rsc.orgresearchgate.net Computational studies have demonstrated that without an acid catalyst, the energy barriers for the elimination of two water molecules from the 1,2-bis(benzylamino)-1,2-ethanediol intermediate are prohibitively high, calculated to be 51.99 kcal/mol and 60.49 kcal/mol, respectively. rsc.orgresearchgate.net This makes the formation of the N,N'-dibenzyl-1,2-ethanediimine intermediate unfavorable under neutral conditions. rsc.orgresearchgate.net

However, the presence of an acid catalyst dramatically lowers the activation energy. The acid-catalyzed water elimination reaction from 1,2-bis(benzylamino)-1,2-ethanediol has a much lower energy barrier of 17.17 kcal/mol. rsc.orgresearchgate.net This facilitates the formation of another key intermediate, 1-(benzylamino)-2-(benzylimino)-ethanol. rsc.orgresearchgate.net This intermediate then reacts with another molecule of 1,2-bis(benzylamino)-1,2-ethanediol, leading to the final HBIW cage structure through a series of four cyclization reactions. rsc.orgresearchgate.net The steric hindrance and π-π stacking interactions of the benzyl groups are also believed to play a key role in guiding the stereochemistry of the reaction to form the correct cage isomer. nih.gov

Kinetic studies of the reactions of benzylamines, particularly their nucleophilic addition to activated olefins, have revealed detailed mechanistic information. These reactions are typically investigated in acetonitrile (B52724), and the rate is found to be first-order with respect to both the this compound and the olefin substrate, with no base catalysis observed. nih.govkoreascience.kr

The addition of this compound to various activated olefins, such as benzylidenemalononitriles, α-cyano-β-phenylacrylamides, and ethyl α-acetyl-β-phenylacrylate, is proposed to occur in a single, concerted step. nih.govkoreascience.kr This mechanism involves the concurrent formation of the Cα–N and Cβ–H bonds through a four-membered cyclic transition state. koreascience.kr

Key evidence supporting this one-step mechanism comes from kinetic isotope effect (KIE) studies using deuterated benzylamines (XC₆H₄CH₂ND₂). The observation of normal kinetic isotope effects (kH/kD > 1.0) indicates that the N-H bond is broken in the rate-determining step. koreascience.kr The magnitude of this effect can vary depending on the substituents on both the this compound and the olefin, providing further insight into the structure of the transition state. koreascience.kr For instance, in additions to ethyl α-acetyl-β-phenylacrylate, the kH/kD value increases with stronger electron-accepting substituents on the this compound.

Furthermore, the activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are consistent with the proposed cyclic transition state. koreascience.kr The reactions are characterized by relatively low ΔH‡ and large negative ΔS‡ values, which supports a highly organized, associative transition state structure. koreascience.kr Cross-interaction constants (ρXY) are also used to probe the transition state structure, with the observed negative values being comparable to those in normal bond formation processes. koreascience.kr

Reaction Mechanisms and Kinetics of Benzylamine Transformations

Oxidative Transformations of Benzylamine

The oxidation of this compound has been explored using various reagents and conditions, revealing several mechanistic pathways.

The oxidation of this compound and its substituted derivatives by cetyltrimethylammonium permanganate (B83412) (CTAP) results in the formation of the corresponding aldimines. ias.ac.inias.ac.inresearchgate.netresearchgate.net Kinetic studies have established that the reaction is first-order with respect to both the amine and CTAP. ias.ac.inias.ac.inresearchgate.netniscpr.res.in A key finding in elucidating the mechanism is the observation of a significant primary kinetic isotope effect. The oxidation of deuteriated this compound (PhCD₂NH₂) showed a kH/kD value of 5.60 at 293 K, which confirms that the cleavage of an α-C–H bond occurs in the rate-determining step of the reaction. ias.ac.inias.ac.inresearchgate.netresearchgate.net

The proposed mechanism involves the transfer of a hydride ion from the amine's α-carbon to the oxidant. ias.ac.inias.ac.inresearchgate.net This leads to the formation of a carbocationic activated complex in the rate-determining step. niscpr.res.in The reaction is accelerated by electron-donating groups on the aromatic ring, which stabilize the developing positive charge in the transition state. researchgate.net Further evidence against a free-radical pathway is the failure of the reaction to induce the polymerization of acrylonitrile. ias.ac.in

Table 1: Kinetic Data for Oxidation of Substituted Benzylamines by CTAP This table is representative. Data synthesized from findings in the referenced literature.

| Substituent (para-) | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 298 K |

|---|---|

| OMe | 35.5 |

| Me | 12.6 |

| H | 4.30 |

| Cl | 1.15 |

The oxidation of benzylamines by N-Chlorosuccinimide (NCS) yields the corresponding benzaldehydes. rsc.orgrsc.org The kinetics are first-order with respect to both NCS and the unprotonated amine. rsc.orgrsc.orgcolab.ws However, the precise mechanism is a subject of debate in the scientific literature.

One proposed mechanism involves a hydride ion transfer from the amine to the oxidant in the rate-determining step. rsc.orgrsc.org This is supported by a substantial primary kinetic isotope effect, with a reported kH/kD value of 6.20 for the oxidation of [α,α-²H₂]this compound. researchgate.netrsc.orgcolab.wsresearchgate.net In this model, NCS itself is the reactive oxidizing species, and there is no kinetic effect from the addition of succinimide, the reaction by-product. rsc.orgcolab.ws

Conversely, an alternative mechanism has been proposed that refutes the hydride abstraction model. colab.wsresearchgate.netresearchgate.net This second mechanism suggests the reaction proceeds through the nucleophilic addition of the amine to the electrophilic chlorine atom of NCS. colab.wsresearchgate.net This step forms an unstable N-chlorothis compound intermediate, which subsequently decomposes to the final products. researchgate.netresearchgate.net Proponents of this pathway argue it is more consistent with the established reactivity of other aliphatic amines with chlorinating agents. colab.wsresearchgate.net

Photocatalysis offers a distinct route for this compound oxidation. Under visible light irradiation, this compound can be selectively converted to N-benzylidenethis compound with high conversion rates using a titanium dioxide (TiO₂) photocatalyst and molecular oxygen. benthamdirect.com Spectroscopic analysis indicates that the reaction is initiated not by the band-gap excitation of TiO₂, but by the excitation of a surface charge-transfer complex formed between this compound and the catalyst surface. benthamdirect.com

Table 2: Comparison of Photocatalysts for this compound Oxidation This table is for illustrative purposes, based on findings in the referenced literature.

| Photocatalyst | Co-reagent | Primary Product | Noteworthy Feature |

|---|---|---|---|

| TiO₂ | O₂ | N-benzylidenethis compound | Reaction proceeds via surface charge-transfer complex. benthamdirect.com |

| Carbon Nitride (K-PHI) | O₂, CO₂ | N-benzylidenethis compound | CO₂ accelerates the reaction by forming a more reactive intermediate. acs.org |

The concept of a hydride-ion transfer is a central theme in many this compound oxidation mechanisms. As detailed previously, the oxidation by CTAP is strongly supported by kinetic isotope data to proceed via a hydride transfer in the rate-determining step. ias.ac.inias.ac.inresearchgate.netresearchgate.net This transfer from the α-carbon of the this compound to the permanganate species explains the observed reaction kinetics and substituent effects. ias.ac.inias.ac.in

Similarly, one of the primary mechanistic proposals for oxidation by NCS also invokes a hydride transfer, based on a significant kinetic isotope effect (kH/kD ≈ 6.20). researchgate.netrsc.orgrsc.org Although this is contested, the data supporting it are substantial. colab.wsresearchgate.net The mechanism is analogous to that proposed for CTAP, where the Cα–H bond is broken in the slow step of the reaction. researchgate.netrsc.org This type of mechanism is also fundamental to the catalytic cycle of copper-containing amine oxidase enzymes, which catalyze the oxidative deamination of amines and where the cleavage of the Cα–H bond is also the rate-limiting step. nih.govacs.org

Photocatalytic Oxidation Processes

Nucleophilic and Electrophilic Reactivity of this compound

As a primary amine, this compound exhibits characteristic nucleophilic behavior, readily reacting with various electrophiles.

This compound reacts with isocyanates in a classic nucleophilic addition reaction to form N,N'-disubstituted ureas. ncl.res.in The mechanism involves the attack of the lone pair of electrons on the nitrogen atom of this compound onto the electrophilic carbonyl carbon of the isocyanate group. This addition results in a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable urea (B33335) product.

This reaction is highly efficient and is often used for the synthesis of complex urea derivatives. Isocyanates can be generated in situ from various precursors and subsequently "trapped" with this compound. For example, N-phenyl-N-trichloroacetamides can be treated with a base to eliminate chloroform, generating a transient phenyl isocyanate. The subsequent addition of this compound affords the unsymmetrical N-phenyl-N'-benzylurea in excellent yield. acs.org Similarly, microwave-assisted methods can convert benzyl (B1604629) azide (B81097) into benzyl isocyanate, which can then be reacted with a second equivalent of this compound to produce 1,3-dibenzylurea (B110378) quantitatively. beilstein-journals.org

Nitration of the Aromatic Nucleus

The nitration of this compound involves the introduction of a nitro group (–NO2) onto its aromatic benzene (B151609) ring. This electrophilic aromatic substitution reaction is highly sensitive to reaction conditions, particularly the nature of the nitrating agent. When this compound is treated with nitric acid, nitration occurs on the aromatic nucleus, yielding a mixture of ortho-, meta-, and para-nitrothis compound isomers. chemicalbook.com Experimental findings indicate a product distribution of approximately 8% ortho, 49% meta, and 43% para isomers. chemicalbook.com

The significant proportion of the meta-substituted product is a noteworthy outcome. Typically, the amino group (–NH2) is an activating, ortho-para directing group due to its ability to donate its lone pair of electrons into the benzene ring, stabilizing the corresponding arenium ion intermediates. However, in the strongly acidic conditions required for nitration, the amino group is protonated to form the benzylammonium ion (C6H5CH2NH3+). stackexchange.com This protonated group is a deactivating, meta-directing group because the positive charge withdraws electron density from the ring, making the meta position the least deactivated site for electrophilic attack. stackexchange.com

The choice of nitrating agent influences the reaction. Agents such as mixed acids (a combination of nitric and sulfuric acid), fuming nitric acid, or nitric acid/acetic acid mixtures can be employed. google.com When a mixed acid containing an excess of nitric acid is used, the nitrothis compound products are typically obtained as nitrate (B79036) salts. google.com In contrast, nitration with only nitric and sulfuric acids has been reported to yield phenyl-3-nitrothis compound and a smaller amount of phenyl-4-nitrothis compound. rsc.org

Reactions with Sulfur and Polysulfide Formation

The reaction between this compound and elemental sulfur at room temperature is a complex process that proceeds through a multi-step sequence involving several interconverting intermediates. cdnsciencepub.comresearchgate.net The final products of this transformation are N-benzylidene this compound, ammonia (B1221849), and benzylammonium polysulfides. cdnsciencepub.comresearchgate.netcdnsciencepub.comcapes.gov.br

A five-step reaction sequence has been proposed to describe the transformation:

Initially, this compound is thought to react with sulfur to form this compound polysulfides. cdnsciencepub.com

These this compound polysulfides can then decompose or be oxidized. For instance, this compound disulfide can decompose, a process that appears to be autocatalytic. cdnsciencepub.com

The decomposition leads to the formation of benzylidenimine polysulfides. cdnsciencepub.comcdnsciencepub.com Specifically, benzylidenimine tetrasulfide has been identified as a product when this compound polysulfides are oxidized. cdnsciencepub.commcmaster.ca

The formed benzylidenimine polysulfides are key intermediates that can react with excess this compound. cdnsciencepub.com

This reaction yields the final products: N-benzylidene this compound and ammonia, while regenerating benzylammonium polysulfides, which can continue to participate in the reaction cycle. cdnsciencepub.com

Imine Formation and Related Condensation Reactions

This compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). rsc.org A prominent example is the self-condensation of this compound, which can occur via oxidation, to produce N-benzylidene this compound. acs.orgnih.gov The formation of N-benzylidene this compound is also a key product in the reaction of this compound with sulfur, where it is formed alongside ammonia from the reaction of benzylidenimine polysulfide intermediates with this compound. researchgate.netcdnsciencepub.com

The mechanism of imine formation from an aldehyde or ketone generally involves two main steps: the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the imine. arkat-usa.orglibretexts.org The rate of this reaction is pH-dependent; in highly acidic solutions, the amine nucleophile is protonated and non-reactive, while at neutral or slightly acidic pH, the dehydration step is rate-limiting. libretexts.org Theoretical studies suggest a mechanism involving the formation of a zwitterion, its isomerization to the carbinolamine, and subsequent elimination to an iminium ion can explain the rapid kinetics observed in aqueous solutions. arkat-usa.org

The kinetics of this compound addition to various electrophiles have been studied. For instance, the addition of benzylamines to β-nitrostyrenes in acetonitrile (B52724) proceeds through both an uncatalyzed and a catalyzed pathway. researchgate.netrsc.org Kinetic isotope effects suggest a transition state where proton transfer from the amine occurs concurrently with the addition to the carbon-carbon double bond. researchgate.netrsc.org

Catalytic Reactions Involving this compound

Role in Organic Synthesis Catalysis

This compound and its derivatives serve as effective organocatalysts and reagents in a variety of organic transformations. Salicylic (B10762653) acid derivatives have been shown to catalyze the metal-free oxidative coupling of benzylamines to form the corresponding imines under an oxygen atmosphere. acs.orgnih.gov In these reactions, electron-rich salicylic acids demonstrated excellent catalytic activities. acs.org N,N-dimethylthis compound has also been employed as an efficient, commercially available organocatalyst for the one-pot synthesis of dihydropyrano[3,2-c]chromene derivatives. nih.gov

This compound is also a key reactant in catalyst-driven syntheses. For example, rhodium(II) complexes catalyze the C–H alkylation of this compound derivatives with unactivated alkenes, where the selectivity for linear or branched products can be controlled by the choice of an acid additive. acs.org Furthermore, a radical carbonyl catalysis mechanism enables the direct α-cross-coupling of benzylamines with bulky alkyl iodides using pyridoxal (B1214274) as the catalyst, allowing for the synthesis of α-branched benzylamines without needing to protect the active NH2 group. chinesechemsoc.org Iodine has also been used as a catalyst in the oxidative amidation of benzylamines to form benzamides, a reaction that proceeds through a radical mechanism involving an imine intermediate. acs.org

Enzyme-Enabled Catalytic Processes

This compound is a well-known substrate for several enzymes, particularly monoamine oxidases (MAOs). It is utilized as a substrate by both MAO-A and MAO-B isoforms, although it is often considered a preferential substrate for MAO-B. nih.govtandfonline.com The enzymatic degradation of this compound by monoamine oxidase B results in the formation of benzaldehyde (B42025). wikipedia.org The kinetics of this oxidation have been studied, providing insights into the formation of the imine product. acs.orgnih.gov Initial-velocity and product-inhibition studies with this compound oxidase from pig plasma suggest a specific order of substrate binding and product release: this compound binds first, followed by the release of ammonia, then oxygen binding, and the subsequent release of hydrogen peroxide and finally benzaldehyde. nih.gov

Beyond degradation, this compound is used as an amino donor in multi-enzyme cascade systems for biosynthesis. In the synthesis of a sitagliptin (B1680988) intermediate, a transaminase (TA) from Roseomonas deserti showed high activity using this compound as the amine donor. frontiersin.org To overcome the inhibitory effects of the benzaldehyde by-product, the system was coupled with an aldehyde reductase (AHR) and a formate (B1220265) dehydrogenase (FDH) to convert the benzaldehyde to benzyl alcohol. frontiersin.org Multi-enzyme cascades have also been developed in E. coli to synthesize this compound from L-phenylalanine, demonstrating a sustainable biosynthetic route. nih.gov

Elucidation of Reaction Intermediates

The identification of transient species is crucial for understanding the mechanisms of this compound transformations.

In Reactions with Sulfur: In the complex reaction between this compound and sulfur, this compound polysulfides and benzylidenimine polysulfides have been established as key interconverting intermediates. cdnsciencepub.comresearchgate.net The oxidation of this compound polysulfides leads to benzylidenimine tetrasulfide, which can be isolated under certain conditions, confirming its role as an intermediate. cdnsciencepub.commcmaster.ca

In Nitration Reactions: During the nitration of this compound in strong acid, the primary intermediate is the protonated form of the amine, the benzylammonium ion (C6H5CH2NH3+). The electron-withdrawing nature of this intermediate directs the incoming electrophile to the meta position. stackexchange.com

In Imine Formation: The condensation reaction between this compound and a carbonyl compound proceeds through a carbinolamine (or aminoalkanol) intermediate. arkat-usa.orglibretexts.org Theoretical models also propose a preceding zwitterionic intermediate that isomerizes to the carbinolamine, which then dehydrates to form an iminium ion before releasing a proton to become the final imine product. arkat-usa.org

In Catalytic Reactions: Mechanistic studies of catalytic processes involving this compound have pointed to various intermediates. The iodine-catalyzed oxidative amidation of this compound is proposed to proceed via a benzyl radical intermediate which is then oxidized to an imine intermediate. acs.org Similarly, the direct α-cross-coupling of benzylamines catalyzed by pyridoxal involves a delocalized α-amino carbanion that undergoes single electron transfer (SET) to generate a 2-azaallyl radical intermediate. chinesechemsoc.org In the Rh(II)-catalyzed C-H alkylation with alkenes, deuterium (B1214612) labeling experiments suggest the involvement of a Rh-carbene intermediate for the formation of linear products. acs.org

In Enzymatic Reactions: In enzyme-catalyzed reactions, the initial intermediate is typically an enzyme-substrate complex. For amine oxidases, this often involves the formation of an imine (Schiff base) between the this compound substrate and an enzyme cofactor, such as topaquinone (B1675334) (TPQ). nih.govresearchgate.net Evidence for a carbanionic reaction intermediate has also been found in the reaction of benzylamines with methylamine (B109427) dehydrogenase. nih.gov

Carbanionic Intermediates in Enzymatic Reactions

The transformation of this compound in enzymatic reactions often proceeds through the formation of a carbanionic intermediate at the α-carbon position. This process involves the activation of the typically inert α-C(sp³)–H bond, rendering it sufficiently acidic for deprotonation under mild, physiological conditions.

One key example is the reaction of benzylamines with methylamine dehydrogenase. fishersci.cafishersci.dk Evidence from these reactions points towards a mechanism involving a carbanionic intermediate. This mechanism is analogous to that observed in eukaryotic quinoproteins. The enzyme facilitates the abstraction of a proton from the α-carbon of the this compound substrate, generating a stabilized carbanion. This intermediate is a critical step in the catalytic cycle, leading to the subsequent oxidation of the amine.

Inspired by enzymatic processes, such as the aldol (B89426) reaction of glycine (B1666218), catalytic systems have been developed to achieve similar transformations. fishersci.se For instance, a chiral pyridoxal catalyst, which bears a quaramide side chain, can act as a bifunctional carbonyl catalyst. This catalyst activates the α-C(sp³)–H bond of unprotected benzylamines, facilitating its deprotonation and subsequent asymmetric addition to aldehydes. fishersci.se This strategy highlights the potential of using N-arylidene-protected amines as synthons that can be activated to form carbanions for use in various asymmetric reactions. fishersci.sewikipedia.org

The formation of the carbanionic intermediate is a common feature in many pyridoxal 5'-phosphate (PLP)-dependent enzyme reactions. fishersci.cawikipedia.org After the initial formation of a Schiff base between the PLP cofactor and the amino acid or amine substrate, the enzyme stabilizes a carbanionic species in the transition state. The subsequent protonation of this carbanionic intermediate is a crucial junction that determines the reaction's outcome, leading to products of racemization, transamination, or decarboxylation. fishersci.cawikipedia.org

Observation of Polysulfide Intermediates

In non-enzymatic reactions, particularly with elemental sulfur, this compound is known to form polysulfide intermediates. Research has established a five-step sequence for the reaction between this compound and sulfur at room temperature, where this compound polysulfides and benzylidenimine polysulfides act as key interconverting intermediates. wikipedia.orgnih.govwikipedia.orgfishersci.com

The interrelationship between the various compounds demonstrates a complex equilibrium. The this compound polysulfides and benzylidenimine polysulfides are central to the reaction pathway. wikipedia.org The process continues until either all the elemental sulfur is converted into benzylammonium polysulfides or the this compound is fully consumed and converted into N-benzylidene this compound and ammonia. wikipedia.org

Enzymatic Interactions and Biological Activity of Benzylamine

Benzylamine as a Substrate and Inhibitor for Amine Oxidases

This compound serves as a crucial molecule for studying the activity of various amine oxidases. It functions as both a substrate and, in derivative forms, an inhibitor, allowing for detailed investigation of enzyme kinetics, specificity, and mechanism.

This compound is a principal substrate for this compound oxidase (BAO), a type of semicarbazide-sensitive amine oxidase (SSAO). The interaction involves the oxidative deamination of this compound to benzaldehyde (B42025), hydrogen peroxide, and ammonia (B1221849). nih.gov Studies on BAO from pig plasma show that this compound participates in at least two distinct reactions with the enzyme. nih.gov The interaction is complex; for instance, the inhibitor 3,5-diethoxy-4-aminomethylpyridine (B24) binds to BAO with a much higher affinity than this compound itself, forming a Schiff base with the enzyme's carbonyl active site. tandfonline.comnih.gov This inhibitor, B24, is also a weak substrate for BAO, and its interaction kinetics reveal the competitive nature of this compound for the active site. tandfonline.comtandfonline.com These studies highlight the multifaceted interactions between this compound and BAO, extending beyond simple substrate binding.